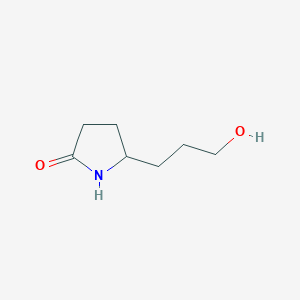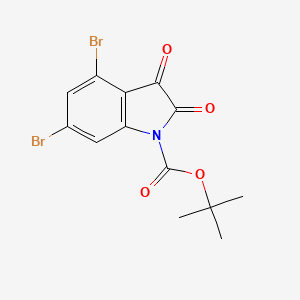
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,7-dimethyl-8,9-dihydro-1H-purin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,7-dimethyl-8,9-dihydro-1H-purin-6(7H)-one is a complex organic compound known for its significant role in various biochemical processes. This compound is a derivative of purine, a fundamental building block in the structure of nucleic acids, which are essential for genetic information storage and transfer in living organisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,7-dimethyl-8,9-dihydro-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a purine derivative.
Glycosylation: The purine derivative undergoes glycosylation with a protected sugar moiety under acidic conditions to form a glycosylated intermediate.
Deprotection: The intermediate is then deprotected using mild acidic or basic conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-Scale Glycosylation: Using industrial reactors, the glycosylation step is performed with precise control over temperature and pH.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can target the purine ring, leading to the formation of dihydropurine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include oxidized purine derivatives, reduced purine compounds, and various substituted purine analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its role in nucleic acid metabolism. It serves as a model compound for understanding the biochemical pathways involving purine derivatives.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic applications. They are explored as antiviral, anticancer, and anti-inflammatory agents due to their ability to interact with nucleic acids and enzymes.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a biochemical reagent in various assays and diagnostic tests.
Mécanisme D'action
The mechanism of action of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,7-dimethyl-8,9-dihydro-1H-purin-6(7H)-one involves its interaction with nucleic acids and enzymes. It can inhibit or modulate the activity of enzymes involved in DNA and RNA synthesis, thereby affecting cellular replication and transcription processes. The compound targets specific molecular pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose, similar in structure but differing in functional groups.
Guanosine: Another nucleoside with a guanine base, differing in the purine ring structure.
Inosine: A nucleoside with hypoxanthine as the base, used in various biochemical applications.
Uniqueness
The uniqueness of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,7-dimethyl-8,9-dihydro-1H-purin-6(7H)-one lies in its specific functional groups and stereochemistry, which confer distinct biochemical properties and reactivity compared to other nucleosides.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H19N5O5 |
|---|---|
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dimethyl-8H-purin-6-one |
InChI |
InChI=1S/C12H19N5O5/c1-15-4-17(11-8(20)7(19)5(3-18)22-11)9-6(15)10(21)16(2)12(13)14-9/h5,7-8,11,18-20H,3-4H2,1-2H3,(H2,13,14)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
LJZFGSDHZQCRIJ-IOSLPCCCSA-N |
SMILES isomérique |
CN1CN(C2=C1C(=O)N(C(=N2)N)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
CN1CN(C2=C1C(=O)N(C(=N2)N)C)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione](/img/structure/B13109791.png)



![3-Methoxytriazolo[4,5-b]pyridine](/img/structure/B13109816.png)
![7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester](/img/structure/B13109824.png)



![4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13109838.png)



